molecular formula C24H33ClN6O11 B10859633 Tavilermide hydrochloride CAS No. 1460213-99-3

Tavilermide hydrochloride

Cat. No.: B10859633
CAS No.: 1460213-99-3
M. Wt: 617.0 g/mol
InChI Key: IHXKKAUOKMTRIF-FRKSIBALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tavilermide hydrochloride was first synthesized by Burgess and co-workers at Texas A&M University. The synthesis involves solid-phase S_NAr macrocyclizations to form cyclic peptidomimetics of β-turns . The reaction conditions typically include the use of specific reagents and solvents to facilitate the cyclization process.

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring the purity and stability of the compound through rigorous quality control measures. The production process is designed to be scalable and cost-effective, meeting the demands of clinical and commercial applications .

Chemical Reactions Analysis

Types of Reactions: Tavilermide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s therapeutic potential .

Scientific Research Applications

Tavilermide hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: Tavilermide hydrochloride is unique in its selective activation of the TrkA receptor, which distinguishes it from other similar compounds. While cenegermin also targets nerve growth factor pathways, this compound’s cyclic tripeptide structure and partial agonist activity provide distinct therapeutic advantages. Compared to cyclosporine and lifitegrast, this compound offers a novel mechanism of action by directly promoting ocular surface healing and tear quality improvement .

Properties

CAS No.

1460213-99-3

Molecular Formula

C24H33ClN6O11

Molecular Weight

617.0 g/mol

IUPAC Name

3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C24H32N6O11.ClH/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32;/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34);1H/t15-,16-,17-;/m0./s1

InChI Key

IHXKKAUOKMTRIF-FRKSIBALSA-N

Isomeric SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H]1C(=O)NCC(=O)O)CCCCN)CCC(=O)O.Cl

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.